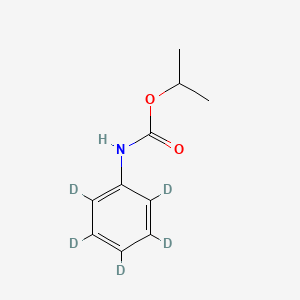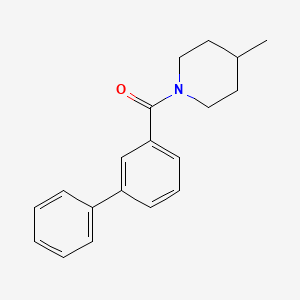
Trpc6-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc6-IN-2 is a small molecule inhibitor specifically targeting the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play significant roles in various physiological processes, including calcium influx and signal transduction in cells. TRPC6 channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Méthodes De Préparation
The synthesis of Trpc6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity of this compound .
Analyse Des Réactions Chimiques
Trpc6-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Trpc6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TRPC6 channels in various chemical reactions and pathways.
Biology: this compound is employed in biological studies to investigate the role of TRPC6 channels in cellular processes such as calcium signaling, cell proliferation, and apoptosis.
Medicine: The compound is explored for its therapeutic potential in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease, pulmonary hypertension, and neurological disorders.
Mécanisme D'action
Trpc6-IN-2 exerts its effects by specifically inhibiting the TRPC6 channel. The compound binds to the channel and blocks the influx of calcium ions, thereby modulating calcium signaling pathways. This inhibition affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets of this compound include the TRPC6 channel itself and associated signaling proteins involved in calcium homeostasis .
Comparaison Avec Des Composés Similaires
Trpc6-IN-2 is unique compared to other TRPC6 inhibitors due to its high specificity and potency. Similar compounds include:
PCC0208057: Another TRPC6 inhibitor with similar applications in cancer research.
Compound 14a: A novel TRPC6 antagonist that inhibits TRPC6, TRPC3, and TRPC7 channels.
This compound stands out due to its selective inhibition of TRPC6 channels, making it a valuable tool for studying TRPC6-related pathways and developing targeted therapies.
Propriétés
Formule moléculaire |
C19H17Cl2FN6 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |
Clé InChI |
GGYWEJWHJGTZPQ-JKSUJKDBSA-N |
SMILES isomérique |
C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
SMILES canonique |
C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
